molecular formula C13H10O4 B155404 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- CAS No. 1991-28-2

1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-

Cat. No. B155404
CAS RN: 1991-28-2
M. Wt: 230.22 g/mol
InChI Key: ZQLJQHMLZSOCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-, also known as juglone, is a naturally occurring organic compound found in the roots, leaves, and bark of the black walnut tree. It has been used for centuries as a natural dye and in traditional medicine for its antimicrobial, antifungal, and anti-inflammatory properties. In recent years, juglone has gained attention in scientific research for its potential applications in various fields, including cancer treatment, agriculture, and environmental remediation.

Mechanism Of Action

Juglone exerts its biological effects through various mechanisms, including the inhibition of specific enzymes and signaling pathways involved in cellular processes such as apoptosis, cell cycle regulation, and DNA repair. Juglone has also been found to generate reactive oxygen species, which can induce oxidative stress and damage to cellular components such as DNA and proteins.
Biochemical and Physiological Effects:
Juglone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune function. Juglone has also been found to have antioxidant properties, which can protect cells from oxidative damage and reduce inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in lab experiments is its availability in natural sources, such as the black walnut tree. Juglone is also relatively easy to synthesize through chemical methods. However, one limitation of using 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in lab experiments is its potential toxicity to cells and organisms at high concentrations. Juglone has also been found to have low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-. One area of interest is the development of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl--based therapies for cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl--based therapies, as well as their safety and efficacy in clinical trials.
Another potential future direction is the use of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in environmental remediation. Juglone has been found to have potential applications in the removal of heavy metals and other pollutants from soil and water. Further studies are needed to determine the effectiveness of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl--based remediation methods and their potential impact on the environment.
Conclusion:
In conclusion, 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- is a naturally occurring organic compound with potential applications in various fields, including cancer treatment, agriculture, and environmental remediation. Further research is needed to fully understand the mechanisms of action and potential benefits and limitations of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in these areas.

Scientific Research Applications

Juglone has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and prostate cancer. Juglone has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis.
In addition to cancer treatment, 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- has also been studied for its potential applications in agriculture. It has been shown to have antimicrobial and antifungal properties, making it a potential alternative to synthetic pesticides and fungicides. Juglone has also been found to enhance plant growth and improve soil quality by promoting the growth of beneficial microorganisms.

properties

CAS RN

1991-28-2

Product Name

1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione

InChI

InChI=1S/C13H10O4/c1-6-5-8-9(15)3-4-10(16)12(8)13(17)11(6)7(2)14/h3-5,17H,1-2H3

InChI Key

ZQLJQHMLZSOCMZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O

Canonical SMILES

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O

Other CAS RN

1991-28-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-
Reactant of Route 2
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-
Reactant of Route 3
Reactant of Route 3
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-
Reactant of Route 4
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-
Reactant of Route 5
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-
Reactant of Route 6
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.